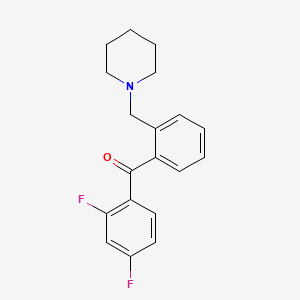

2,4-Difluoro-2'-piperidinomethyl benzophenone

Description

2,4-Difluoro-2'-piperidinomethyl benzophenone (CAS: 898762-45-3; molecular formula: C₁₉H₂₀F₂N₂O; molecular weight: 330.37) is a fluorinated benzophenone derivative featuring a piperidinomethyl group at the 2'-position of one phenyl ring and fluorine atoms at the 2- and 4-positions of the adjacent ring . Benzophenones are widely utilized in medicinal chemistry due to their photoreactive properties, role as pharmacophores, and ability to modulate receptor binding .

Properties

IUPAC Name |

(2,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATOVUMEHYHWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643616 | |

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-75-6 | |

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzophenone with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2,4-Difluoro-2’-piperidinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalysts and automated systems helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that 2,4-difluoro-2'-piperidinomethyl benzophenone exhibits cytotoxic effects against various cancer cell lines. A study indicated that derivatives of this compound showed significant inhibition of cancer cell proliferation, particularly in melanoma and lung cancer models. The compound's mechanism involves the inhibition of key proteins involved in tumor growth.

Neuropharmacology : Investigations into the neurotoxic effects of this compound have revealed that it can induce apoptosis in neuronal cells at elevated concentrations. This effect is linked to oxidative stress pathways, suggesting potential applications in neuropharmacology while also highlighting the need for caution due to its neurotoxic properties.

Materials Science

Polymer Chemistry : The compound serves as a precursor for synthesizing advanced materials, including polymers with enhanced thermal stability and chemical resistance. Its unique fluorinated structure contributes to the formation of materials with desirable mechanical properties.

Environmental Studies

Toxicology Assessments : Studies have evaluated the environmental impact and persistence of this compound in aquatic systems. Results indicated that the compound could pose risks to aquatic life due to its toxicity at specific concentrations, necessitating further research into its environmental fate and degradation pathways.

Case Study 1: Anticancer Efficacy

A recent study synthesized various derivatives of this compound and assessed their biological activities. One derivative demonstrated an IC50 value of 5 µM against melanoma cells, indicating strong potential as an anticancer agent. The study highlighted structure-activity relationships that could guide future drug development efforts.

Case Study 2: Environmental Impact Analysis

Research focused on the environmental behavior of this compound revealed its persistence in aquatic environments. The compound was found to be toxic to several aquatic organisms at concentrations exceeding 10 µg/L. This study emphasized the importance of evaluating chemical pollutants' ecological impacts alongside their intended applications.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

| Study Focus | Biological Activity | IC Value (µM) | Notes |

|---|---|---|---|

| Anticancer | Cytotoxicity in melanoma cells | 5.0 | Significant growth inhibition observed |

| Neurotoxicity | Induction of apoptosis | >10 | Linked to oxidative stress |

| Environmental Impact | Toxicity to aquatic organisms | Not specified | Persistence noted in aquatic environments |

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on benzophenone derivatives significantly impacts their electronic properties, lipophilicity, and biological activity. Below is a comparative analysis of key analogs:

- Chlorine substituents (e.g., in 4'-chloro-2-piperidinomethyl benzophenone) provide similar electron withdrawal but with greater steric bulk .

- Lipophilicity: The piperidinomethyl group contributes to higher LogP values (3.98 vs. 3.12 for parent benzophenone), improving membrane permeability but possibly reducing solubility .

Antibacterial Activity

- Diphenyl derivatives (e.g., compounds A11–15 in ) exhibit superior antibacterial activity (MIC: 0.5–8 µg/mL) compared to benzophenone derivatives (A8–10, MIC: 8–32 µg/mL), likely due to enhanced hydrophobic interactions .

- The target compound’s piperidinomethyl group may mimic diphenyl hydrophobicity, but its fluorine substituents could reduce activity by limiting membrane penetration .

Receptor Binding

- Benzophenone photophores (e.g., in ) maintain CB1 receptor binding affinity when introduced at specific positions. The target compound’s piperidine group may act similarly, facilitating interactions with allosteric sites .

- In contrast, azide-containing analogs (e.g., compound 28 in ) show reduced receptor binding, highlighting the importance of substituent compatibility .

Calcium Channel Inhibition

- CAI (), a benzophenone derivative with a halogenated tail, inhibits calcium influx and tumor proliferation. The target compound’s fluorine substituents and piperidine group may similarly modulate ion channels, though this requires experimental validation .

Electrochemical Behavior

- Benzophenones undergo two-step reduction in non-aqueous solvents, forming radical anions and dianions . Fluorine substituents in the target compound may shift reduction potentials due to their electron-withdrawing nature, altering redox reactivity compared to non-fluorinated analogs .

Key Research Findings

Structural Determinants of Activity: Piperidinomethyl and halogen substituents are critical for receptor binding and lipophilicity . Bulky hydrophobic groups (e.g., diphenyl) outperform benzophenones in antibacterial activity .

Photophysical Properties: Benzophenone’s triplet-state phosphorescence is retained in derivatives but modulated by substituents (e.g., fluorine enhances electron deficiency) .

Synthetic Utility: Discrepancies in natural product structures (e.g., selagibenzophenone B in ) underscore the importance of synthetic validation for benzophenone analogs .

Biological Activity

2,4-Difluoro-2'-piperidinomethyl benzophenone is a synthetic compound with the molecular formula C₁₉H₁₉F₂NO and a molecular weight of approximately 315.36 g/mol. Its structure features a benzophenone core with a piperidinomethyl group and two fluorine atoms at the 2 and 4 positions of the phenyl ring. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₉H₁₉F₂NO

- Molecular Weight : 315.36 g/mol

- Structural Characteristics :

- Benzophenone core

- Piperidinomethyl substitution

- Difluorophenyl group

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, particularly in the following areas:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antioxidant Properties : It may exhibit protective effects against oxidative stress.

- Enzyme Inhibition : Interaction studies suggest potential inhibition of specific enzymes involved in key biological pathways.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind effectively to these targets, modulating their activity and influencing biological processes.

Anticancer Studies

A study focused on the anticancer properties of benzophenone derivatives, including this compound, highlighted its potential as an inhibitor of cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antioxidant Activity

Research evaluating the antioxidant capacity of fluorinated benzophenones revealed that compounds with fluorine substitutions exhibit enhanced activity compared to their non-fluorinated counterparts. The presence of two fluorine atoms in this compound was associated with improved radical scavenging activity.

Enzyme Inhibition Studies

Interaction studies have assessed the binding affinity of this compound to specific enzymes relevant in cancer and inflammatory pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-2'-piperidinomethyl benzophenone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are introduced via amidation or alkylation of fluorinated benzophenone precursors. Purification is achieved using column chromatography (e.g., n-hexane/EtOAC gradients) . Validate purity via HPLC (retention time ~13–14 min, ≥95% peak area at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can structural confirmation of the compound be performed to resolve ambiguities in NMR spectra?

- Methodological Answer : Use ¹H- and ¹³C-NMR to identify key signals:

- Fluorine substituents : Split signals for 2,4-difluoro groups (δ ~7.2–7.8 ppm for aromatic protons).

- Piperidinomethyl group : Multiplet signals at δ ~2.5–3.5 ppm for piperidine CH₂ and CH groups.

Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare with structurally analogous benzoylpiperidine derivatives .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Use GC-MS with derivatization for volatile impurities or HPLC-UV for non-volatile residues. For example, polarographic methods can detect benzophenone derivatives at ppm levels . Limit of quantification (LOQ) for GC-MS is typically ~10 mg/kg .

Advanced Research Questions

Q. How does the electronic environment of the 2,4-difluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the benzophenone core for nucleophilic attack, particularly at the para position. Computational studies (DFT) can model charge distribution and predict sites for Suzuki-Miyaura or Ullmann couplings. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What mechanisms explain conflicting diffusion coefficients reported for benzophenone derivatives in polymeric matrices?

- Methodological Answer : Diffusion rates depend on solvent polarity (e.g., benzophenone in acetone vs. ethanol) and polymer morphology. For PDMS, Fickian diffusion models predict coefficients of ~1.3 × 10⁻¹⁰ m²/s (acetone) vs. 0.9 × 10⁻¹⁰ m²/s (ethanol). Discrepancies arise from solvent-polymer interactions, which can be studied via time-resolved FTIR or fluorescence quenching .

Q. How can the endocrine-disrupting potential of this compound be assessed in vitro?

- Methodological Answer : Use reporter gene assays (e.g., ERα/ERβ luciferase) to test estrogenic activity. For anti-androgenic effects, employ AR-CALUX assays. Include 4-hydroxybenzophenone (a known metabolite) as a positive control. Dose-response curves should align with OECD guidelines, with IC₅₀ values compared to BPA or benzophenone-3 .

Q. What strategies mitigate photodegradation during photocatalytic applications of benzophenone derivatives?

- Methodological Answer : Optimize TiO₂ catalyst loading (e.g., 2 g/L for P25 TiO₂) and use UV filters (λ > 300 nm) to minimize side reactions. Monitor reaction progress via LC-MS to identify degradation byproducts (e.g., benzhydrol). Surface modification of TiO₂ with SiO₂ or Al₂O₃ enhances stability .

Key Considerations for Researchers

- Contradictions in Evidence : Benzophenone’s carcinogenicity classification (IARC 2B) conflicts with weak mechanistic evidence in some studies . Contextualize findings using species-specific metabolic pathways.

- Advanced Applications : Explore its dual role in photochemical HAT mechanisms for alkylation or as a UV stabilizer in crosslinkable bioglues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.